4-(Difluoromethoxy)-3-nitrobenzothioamide
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Overview
Description
4-(Difluoromethoxy)-3-nitrobenzothioamide is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a nitro group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzothioamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
For industrial production, the process needs to be optimized for high yield, low cost, and minimal environmental impact. The method described above can be scaled up, with careful control of reaction conditions to ensure consistent quality and yield. Catalysts such as ferric oxide and activated carbon can be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzothioamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioamide group can be oxidized to a sulfonamide.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as hydrazine and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Sulfonamide derivatives: From the oxidation of the thioamide group.
Substituted benzene derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Difluoromethoxy)-3-nitrobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and a carboxylic acid group
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzothioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6F2N2O3S |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(7(11)16)3-5(6)12(13)14/h1-3,8H,(H2,11,16) |
InChI Key |
MLAQVKFZWDHRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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